Cas no 133739-70-5 (1-Bromo-2,3,5-trifluorobenzene)

1-Bromo-2,3,5-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6H2BrF3. This derivative of benzene features bromine and fluorine substituents at the 1, 2, 3, and 5 positions, imparting unique reactivity and electronic properties. The presence of both bromine and fluorine makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Stille couplings, where the bromine serves as a leaving group. The electron-withdrawing nature of the fluorine atoms enhances the compound's stability and influences its regioselectivity in further functionalization. It is commonly employed in pharmaceuticals, agrochemicals, and materials science due to its predictable reactivity and structural modularity.
1-Bromo-2,3,5-trifluorobenzene structure
133739-70-5 structure
Product Name:1-Bromo-2,3,5-trifluorobenzene
CAS No:133739-70-5
MF:C6H2BrF3
MW:210.979291439056
MDL:MFCD00012232
CID:64276
PubChem ID:2736399
Update Time:2025-11-02

1-Bromo-2,3,5-trifluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2,3,5-trifluorobenzene
    • 2,3,5-Trifluorobromobenzene
    • C6H2BrF3
    • 1-bromo-2,3,5-trifluoro-benzene
    • 2,3,5-trifluoro-1-bromobenzene
    • 3-bromo-1,2,5-trifluorobenzene
    • Benzene, 1-bromo-2,3,5-trifluoro-
    • PubChem2305
    • 2,3,5-trifluorobromo benzene
    • PARAGOS 390204
    • Jsp002055
    • XSMLLZPSNLQCQU-UHFFFAOYSA-N
    • SBB094429
    • Benzene,1-bromo-2,3,5-trifluoro-
    • CM12306
    • TRA0100531
    • VZ21216
    • AS
    • SCHEMBL504762
    • 1-Bromo-2,3,5-triflu;2,3,5-Trifluorobromobenzene
    • AM61760
    • BCP34256
    • MFCD00012232
    • 133739-70-5
    • AKOS005257833
    • 1-Bromo-2,3,5-trifluorobenzene, 98%
    • SY048936
    • DTXSID30371336
    • A20470
    • B2970
    • AC-9676
    • EN300-194195
    • AS-33097
    • FT-0609454
    • 2,3,5-trifluorobromobenzene;2,3,5-Trifluorobromobenzene
    • CS-W015080
    • InChI=1/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2
    • MDL: MFCD00012232
    • Inchi: 1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
    • InChI Key: XSMLLZPSNLQCQU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1F)F)F
    • BRN: 7369071

Computed Properties

  • Exact Mass: 209.92900
  • Monoisotopic Mass: 209.929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: Colorless liquid with aromatic smell
  • Density: 1.758
  • Melting Point: No data available
  • Boiling Point: 143℃
  • Flash Point: 89 ºF
  • Refractive Index: 1.486
  • PSA: 0.00000
  • LogP: 2.86640
  • Solubility: Insoluble in water

1-Bromo-2,3,5-trifluorobenzene Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: R10;R36/37/38
  • Safety Instruction: S16-S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Packing Group:III
  • Hazard Level:3
  • HazardClass:3
  • PackingGroup:III
  • Risk Phrases:R10; R36/37/38
  • Packing Group:III
  • Safety Term:3
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

1-Bromo-2,3,5-trifluorobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 1-Bromo-2,3,5-trifluorobenzene

1-Bromo-2,3,5-Trifluorobenzene (CAS No. 133739-70-5): A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis

1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5) is a fluorinated aromatic compound that has emerged as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular architecture, characterized by the trifluoromethyl group (CF₃) and the halogen substituent (Br), endows it with exceptional reactivity and functional versatility. Recent studies have highlighted its role in the development of novel fluorinated drugs and bioactive molecules, leveraging the unique physicochemical properties of fluorine-containing compounds. The electronic effects of the trifluoromethyl group and the stereochemical influence of the bromine substituent have been extensively explored in modern synthetic methodologies, making this compound a cornerstone in heterocyclic synthesis and cross-coupling reactions.

The fluorination of aromatic rings is a well-established strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and lipophilicity of drug candidates. In the context of 1-Bromo-2,3,5-trifluorobenzene, the trifluoromethyl group (CF₃) introduces significant electronegativity and hydrophobicity, which are crucial for optimizing molecular interactions with biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated aryl rings, such as those in 1-Bromo-2,3,5-trifluorobenzene, enhance the ligand efficiency of kinase inhibitors by improving hydrogen bonding and electrostatic complementarity with protein binding sites. This finding has directly influenced the design of next-generation anti-cancer agents and anti-inflammatory drugs that incorporate similar fluorinated scaffolds.

The synthetic utility of 1-Bromo-2,3,5-trifluorobenzene is further amplified by its compatibility with a wide range of transition-metal-catalyzed reactions. Notably, its halogen substituent (Br) serves as an excellent electrophilic site for Suzuki-Miyaura coupling, Negishi coupling, and Heck reactions. A 2024 review in ACS Catalysis emphasized the role of brominated aromatic compounds in the synthesis of fluorinated heterocycles, which are key components in the development of antiviral agents and antibacterial drugs. For instance, the trifluoromethyl group in 1-Bromo-2,3,5-trifluorobenzene can be selectively deuterated or fluorinated to generate isotopically labeled compounds for metabolic tracing studies in pharmacological research.

The stereochemical control of 1-Bromo-2,3,5-trifluorobenzene has also been a focal point in recent synthetic advancements. The para-substitution pattern (Br at the 1-position and CF₃ at 2,3,5 positions) creates a non-planar aromatic system with unique conformational flexibility. This property has been exploited in the development of chiral auxiliaries for asymmetric synthesis. A 2023 paper in Organic Letters reported the use of 1-Bromo-2,3,5-trifluorobenzene as a starting material for the enantioselective synthesis of fluorinated amino acids, which are essential building blocks in the synthesis of peptide-based therapeutics. The fluorine atoms in this compound not only enhance the stability of the resulting molecules but also improve their solubility in aqueous environments, a critical factor for in vivo applications.

Moreover, the electronic properties of 1-Bromo-2,3,5-trifluorobenzene have been harnessed in the field of materials science. The trifluoromethyl group is known to modulate the band gap of conjugated polymers, making this compound a valuable building block for organic electronics. A 2024 study in Advanced Materials demonstrated that incorporating fluorinated aryl rings into conjugated systems significantly enhances charge transport properties and photovoltaic efficiency. The halogen substituent (Br) in 1-Bromo-2,3,5-trifluorobenzene can be further functionalized with thiol groups or carboxylic acids to generate self-assembling materials with nanoscale morphologies, opening new avenues for bioelectronics and nanostructured coatings.

The sustainability of 1-Bromo-2,3,5-trifluorobenzene as a synthetic precursor has also been a subject of recent investigations. Traditional methods for fluorination and halogenation often involve toxic reagents and high energy consumption. However, a 2023 paper in Green Chemistry proposed a electrochemical approach to synthesize 1-Bromo-2,3,5-trifluorobenzene from benzene derivatives under mild conditions. This method not only reduces the environmental footprint but also increases the atom economy of the reaction, aligning with the principles of green chemistry. The selective bromination of the meta-positions in the presence of trifluoromethyl groups has been achieved through direct C-H activation, eliminating the need for pre-functionalization steps and improving process efficiency.

In conclusion, 1-Bromo-2,3,5-trifluorobenzene (CAS 133739-70-5) stands as a versatile synthetic building block with profound implications across multiple scientific disciplines. Its fluorinated and brominated substituents enable the design of bioactive molecules, advanced materials, and sustainable chemical processes. As research continues to unravel the reactivity patterns and structural properties of this compound, its role in innovative drug discovery and technological advancements is poised to expand further. The interdisciplinary collaboration between organic chemists, pharmacologists, and materials scientists will undoubtedly drive the next wave of discoveries involving 1-Bromo-2,3,5-trifluorobenzene and its derivatives.

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